(1-cyclohexyl-1H-pyrazol-4-yl)methanol
Description
(1-Cyclohexyl-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound featuring a cyclohexyl substituent at the 1-position of the pyrazole ring and a hydroxymethyl group (-CH₂OH) at the 4-position. This structure combines a rigid cyclohexyl group with a polar alcohol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(1-cyclohexylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h6-7,10,13H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLLNQHWRBVLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861135-99-1 | |
| Record name | (1-cyclohexyl-1H-pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include (1-cyclohexyl-1h-pyrazol-4-yl)methanol, have diverse pharmacological effects.
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities, suggesting that they may have significant effects at the molecular and cellular levels.
Biological Activity
(1-cyclohexyl-1H-pyrazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Structure :
- SMILES : C1CCC(CC1)N2C=C(C=N2)CO
- InChI : InChI=1S/C10H16N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h6-7,10,13H,1-5,8H2
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and analgesic domains. Its mechanism of action may involve modulation of various signaling pathways associated with inflammation and pain response.
Key Biological Activities
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Detailed Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The following points summarize critical findings:
- SAR Studies :
- Mechanistic Insights :
- Toxicological Assessments :
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including (1-cyclohexyl-1H-pyrazol-4-yl)methanol, exhibit significant antimicrobial properties. Studies have shown that similar pyrazole compounds can effectively combat various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa, as well as fungal pathogens like A. flavus and A. fumigatus . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests good efficacy against these pathogens.
Anticancer Properties
Pyrazole derivatives have been extensively studied for their anticancer potential. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including HCT116 (human colon carcinoma) and MCF-7 (breast cancer) cells . The mechanism of action often involves the inhibition of key cellular pathways, including those regulated by kinases such as Polo-like kinase 1 (Plk1), which is crucial for cell division and proliferation.
Anti-tuberculosis Activity
Recent studies have identified pyrazole derivatives as promising candidates for anti-tuberculosis agents. Specifically, compounds targeting cell wall biosynthesis in Mycobacterium tuberculosis have shown significant activity . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance potency against tuberculosis.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization reactions of hydrazines with appropriate carbonyl compounds. The compound's synthesis can be optimized to improve yield and purity, which are critical for pharmaceutical applications .
Chemical Characteristics
The compound is characterized by its physical form as an oil and has a purity of approximately 95%. Its melting point, boiling point, and other thermodynamic properties are essential for understanding its behavior in biological systems .
Antimicrobial Efficacy Case Study
A study conducted on a series of 1,3-diarylpyrazole derivatives revealed that certain modifications to the pyrazole ring significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in determining the MIC values and overall efficacy against specific pathogens .
Anticancer Activity Case Study
In vitro studies on various pyrazole derivatives showed that compounds with hydrophobic substituents exhibited higher cytotoxicity against cancer cell lines. One notable case involved a derivative with an IC value of 0.58 µM against HCT116 cells, indicating potent anticancer properties .
Summary Table of Applications
| Application Type | Description | Example Findings |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | MIC values ranging from 12.5 mg/mL to lower |
| Anticancer | Cytotoxic effects on various cancer cell lines | IC values as low as 0.58 µM |
| Anti-tuberculosis | Potential candidates targeting Mtb cell wall biosynthesis | Significant activity observed in SAR studies |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural analogs and their similarities/differences:
*Similarity scores (0–1 scale) derived from structural alignment algorithms .
Key Findings from Comparative Studies
Conversely, smaller substituents (e.g., methyl in [25222-43-9]) may improve solubility in polar solvents .
Functional Group Reactivity :
- The hydroxymethyl group (-CH₂OH) enables hydrogen bonding and participation in oxidation or esterification reactions, distinguishing it from carboxylic acid ([25016-11-9]) or amine ([400877-05-6]) analogs .
- Bromine and ethoxymethyl groups in 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole suggest divergent reactivity (e.g., nucleophilic substitution) compared to alcohol-bearing analogs .
Synthetic Utility :
- Carboxylic acid derivatives (e.g., 1-Methyl-1H-pyrazole-4-carboxylic acid) are often used as intermediates for amide coupling, whereas hydroxymethyl groups serve as precursors for ether or ester formation .
Research and Commercial Considerations
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds
The most prevalent and foundational approach to synthesize substituted pyrazoles, including (1-cyclohexyl-1H-pyrazol-4-yl)methanol, is the cyclocondensation reaction between hydrazine derivatives and 1,3-diketones or β-ketoesters. This method forms the pyrazole ring efficiently under mild conditions.
Mechanism : The hydrazine acts as a bidentate nucleophile attacking the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring.
Reaction Conditions : Typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) with acid catalysts (e.g., HCl) to accelerate dehydration and improve regioselectivity.
Advantages : High yields (often above 70%), regioselective formation of pyrazole isomers, and mild reaction temperatures (room temperature to 70 °C).
Example : Girish et al. demonstrated a nano-ZnO catalyzed green protocol yielding 1,3,5-substituted pyrazoles with 95% yield via condensation of phenylhydrazine with ethyl acetoacetate, highlighting the efficiency of this approach.
Introduction of the Cyclohexyl Group
The cyclohexyl substituent at the N-1 position of the pyrazole ring is typically introduced by:
N-Alkylation : Reaction of pyrazole or pyrazole intermediates with cyclohexyl halides or tosylates under basic conditions to selectively alkylate the nitrogen.
Precursor Design : Alternatively, cyclohexyl-containing β-diketones or hydrazines can be used as starting materials so that the cyclohexyl group is incorporated during the ring formation.
Example Procedure : The synthesis of cis-4-(tosyloxy)cyclohexane-1-carboxylate from methyl cis-4-hydroxycyclohexane-1-carboxylate followed by substitution reactions illustrates the preparation of cyclohexyl intermediates suitable for further coupling.
Functionalization to Introduce the Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group at the 4-position of the pyrazole ring can be introduced by:
Reduction of Formyl or Ester Precursors : Reduction of pyrazole-4-carboxaldehyde or ester derivatives with mild reducing agents like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) in suitable solvents.
Direct Hydroxymethylation : Reaction of pyrazole with formaldehyde under controlled conditions to introduce the hydroxymethyl group.
Purification : Flash column chromatography using gradients of methanol/dichloromethane or ethyl acetate/n-hexane is commonly employed to isolate the pure this compound.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine derivative + 1,3-diketone in DMF with HCl catalyst | Formation of substituted pyrazole core |
| 2 | N-Alkylation | Pyrazole + cyclohexyl tosylate/halide, base (e.g., Cs2CO3), DMF, 70 °C | Introduction of cyclohexyl group at N-1 |
| 3 | Reduction | Pyrazole-4-carboxaldehyde or ester + NaBH(OAc)3 or NaBH4, DCE/DMF or MeOH | Conversion to hydroxymethyl group at C-4 |
| 4 | Purification | Flash column chromatography (e.g., 0-5% MeOH/DCM gradient) | Isolation of pure this compound |
Reaction Optimization and Yields
Solvent Choice : Aprotic polar solvents such as DMF and dichloromethane are favored for their ability to dissolve reactants and facilitate nucleophilic substitutions.
Temperature Control : Moderate heating (around 70 °C) improves reaction rates without decomposing sensitive intermediates.
Catalysts and Bases : Use of bases like cesium carbonate (Cs2CO3) promotes efficient N-alkylation; acid catalysts enhance cyclocondensation.
Yields : Reported yields for intermediates and final products typically range from 70% to over 90%, depending on the step and purification methods.
Analytical Data and Characterization
Molecular Formula : C11H18N2O
Molecular Weight : 194.27 g/mol
Spectroscopic Confirmation : ^1H NMR shows characteristic signals for pyrazole protons, cyclohexyl methylene groups, and hydroxymethyl protons; LC-MS confirms molecular ion peaks consistent with the expected mass.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | Hydrazine + 1,3-diketone | Acid catalyst (HCl), DMF | Room temp to 70 °C | 70-95% | Forms pyrazole core regioselectively |
| N-Alkylation | Pyrazole + cyclohexyl tosylate | Cs2CO3, DMF | 70 °C, 7 h | 70-90% | Introduces cyclohexyl group at N-1 |
| Reduction | Pyrazole-4-carboxaldehyde | NaBH(OAc)3 or NaBH4 | RT, MeOH/DCM | 80-90% | Converts aldehyde/ester to hydroxymethyl |
| Purification | Crude product | Flash chromatography | Gradient MeOH/DCM or EtOAc/hexane | — | Ensures purity and isolation |
Q & A
Q. What are the optimal synthetic routes for (1-cyclohexyl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazines with diketones or their equivalents. A modified Baker-Venkataram rearrangement (as seen in pyrazole derivatives) can be adapted by refluxing precursors like cyclohexyl-substituted diketones with hydrazine derivatives in ethanol/acetic acid mixtures (yield ~45%) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., xylene) enhance reaction efficiency for analogous pyrazole systems .
- Catalyst screening : Acidic conditions (e.g., glacial acetic acid) improve cyclization .
- Temperature control : Reflux at 80–100°C for 6–8 hours balances yield and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR identify cyclohexyl and pyrazole protons (δ 1.2–2.1 ppm for cyclohexyl; δ 7.5–8.5 ppm for pyrazole) .
- HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 60:40 to 90:10 over 20 min) resolve polar impurities .
- FTIR : Hydroxyl stretching (~3200–3400 cm) and pyrazole ring vibrations (~1500 cm) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography challenges (e.g., twinning, weak diffraction) be addressed for structural elucidation of this compound?
Methodological Answer:
- Data collection : Use high-flux synchrotron sources to mitigate weak diffraction. For twinned crystals, employ the SHELXD program for structure solution via dual-space algorithms .
- Refinement : Apply the SHELXL package with restraints for disordered cyclohexyl groups. Hydrogen atoms are modeled using riding coordinates (C–H = 0.95–1.00 Å) .
- Validation : Check R-factors (target < 0.05) and residual density maps (< 0.3 eÅ) to ensure accuracy .
Q. How should researchers resolve contradictions in solubility data reported across studies?
Methodological Answer:
- Controlled experiments : Measure solubility in standardized solvents (e.g., DMSO, ethanol) under identical temperatures (25°C ± 0.5) and agitation rates .
- Data reconciliation : Apply multivariate analysis to identify outliers. For example, discrepancies in aqueous solubility may arise from pH variations (use buffered solutions at pH 7.4) .
- Documentation : Report detailed solvent purity, equilibration time, and centrifugation protocols to enable cross-study comparisons .
Q. What computational strategies predict the biological activity of this compound derivatives?
Methodological Answer:
- QSAR modeling : Train models using PubChem bioassay data (e.g., molecular descriptors like logP, polar surface area) to predict cytotoxicity or enzyme inhibition .
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to simulate binding interactions. Prioritize derivatives with docking scores < −7.0 kcal/mol .
- ADMET profiling : Predict pharmacokinetics via SwissADME, focusing on blood-brain barrier permeability (BBB score > 0.3) and CYP450 inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
